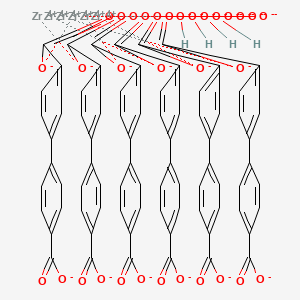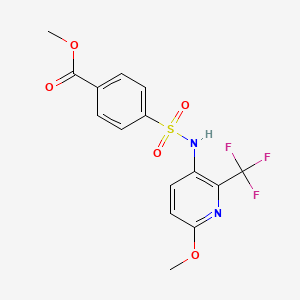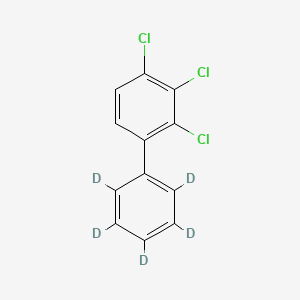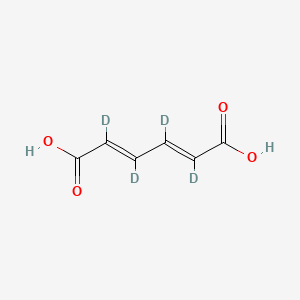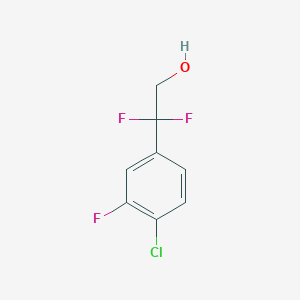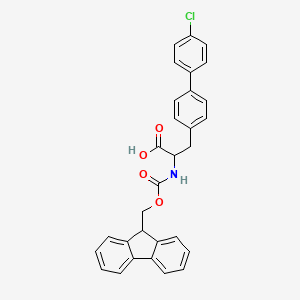
N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. The compound also features a chlorophenyl group attached to the phenylalanine backbone. This compound is widely used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available Fmoc-protected amino acids and 4-chlorophenylpropanol.
Etherification Reaction: The Fmoc amino acid and 4-chlorophenylpropanol are linked together through an etherification reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and chlorophenyl groups.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
Substitution Reactions: Products include substituted phenylalanine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Deprotection: The primary product is the deprotected amino acid.
Scientific Research Applications
N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block for the synthesis of peptides and proteins for biological studies.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The chlorophenyl group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- N-Fmoc-4-chloro-D-phenylalanine
- N-Fmoc-4-(4-Chlorophenyl)-DL-phenylalanine
- N-Fmoc-4-chloro-L-phenylalanine
Comparison:
- N-Fmoc-4-chloro-D-phenylalanine: Similar in structure but differs in the stereochemistry of the phenylalanine backbone.
- N-Fmoc-4-(4-Chlorophenyl)-DL-phenylalanine: A racemic mixture containing both D- and L-forms of the compound.
- N-Fmoc-4-chloro-L-phenylalanine: Similar in structure but lacks the additional chlorophenyl group .
N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine stands out due to its specific stereochemistry and the presence of both the Fmoc protecting group and the chlorophenyl group, making it a versatile compound in peptide synthesis and other applications.
Properties
Molecular Formula |
C30H24ClNO4 |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H24ClNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34) |
InChI Key |
YJQNMNJDBMSIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
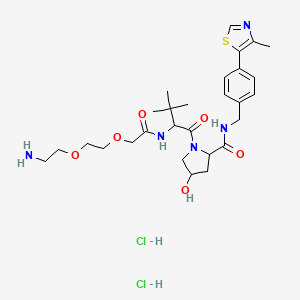
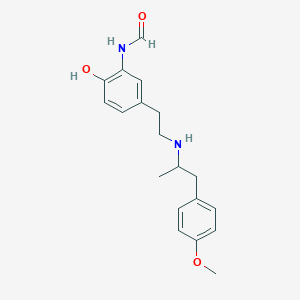
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)


